molecular formula C9H17ClN2O2 B1410473 piperidin-4-yl N-cyclopropylcarbamate hydrochloride CAS No. 1884704-68-0

piperidin-4-yl N-cyclopropylcarbamate hydrochloride

Cat. No. B1410473
CAS RN: 1884704-68-0
M. Wt: 220.69 g/mol
InChI Key: HDYPIOVQAYGLNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, as they are present in many pharmaceuticals. The piperidin-4-yl moiety serves as a synthetic building block for designing drugs with a wide range of biological activities. Researchers focus on intra- and intermolecular reactions to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are evaluated for potential pharmacological applications .

Development of Anticancer Agents

Piperidine structures are being explored for their anticancer properties. Piperidin-4-yl N-cyclopropylcarbamate hydrochloride can be used to synthesize compounds that show promise in inhibiting cancer cell growth and metastasis. These compounds are tested both in vitro and in vivo for their efficacy against various types of cancers .

Creation of Antimicrobial and Antifungal Medications

The antimicrobial and antifungal applications of piperidine derivatives are significant. Scientists utilize piperidin-4-yl N-cyclopropylcarbamate hydrochloride to develop new agents that can combat resistant strains of bacteria and fungi, contributing to the field of infectious diseases .

Analgesic and Anti-inflammatory Drug Synthesis

Compounds with the piperidine nucleus, such as piperidin-4-yl N-cyclopropylcarbamate hydrochloride, are investigated for their analgesic and anti-inflammatory effects. These compounds could lead to the development of new pain relievers and treatments for inflammatory conditions .

Neuroprotective and Anti-Alzheimer’s Research

Piperidine derivatives are also being studied for their neuroprotective properties and potential use in treating neurodegenerative diseases like Alzheimer’s. The piperidin-4-yl moiety is a key target for synthesizing compounds that could mitigate the progression of such diseases .

Antipsychotic and Antidepressant Drug Development

The piperidine nucleus is essential in the production of antipsychotic and antidepressant drugs. Piperidin-4-yl N-cyclopropylcarbamate hydrochloride may be used to create new therapeutic agents that address mental health issues, including depression and schizophrenia .

Mechanism of Action

While the specific mechanism of action for piperidin-4-yl N-cyclopropylcarbamate hydrochloride is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be ongoing research and development in this field.

properties

IUPAC Name

piperidin-4-yl N-cyclopropylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYPIOVQAYGLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

piperidin-4-yl N-cyclopropylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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